molecular formula C14H18N4O2S B3761220 N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

Cat. No.: B3761220
M. Wt: 306.39 g/mol
InChI Key: KOBVZCAGUWJHQU-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-9-11(17-20-16-9)8-18(2)14(19)13-6-5-12(21-13)10-4-3-7-15-10/h5-6,10,15H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBVZCAGUWJHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CN(C)C(=O)C2=CC=C(S2)C3CCCN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,2,5-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles and hydroxylamines under acidic or basic conditions.

    Pyrrolidine Derivative Synthesis: The pyrrolidine ring can be introduced via a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.

    Thiophene Carboxamide Formation: The thiophene ring is often synthesized through a Paal-Knorr synthesis, involving the cyclization of 1,4-diketones.

    Final Coupling: The final step involves coupling the oxadiazole and pyrrolidine derivatives with the thiophene carboxamide under conditions such as peptide coupling reagents (e.g., EDCI, HOBt) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the pyrrolidine nitrogen.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution can occur at the thiophene or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure could be useful in the design of organic semiconductors or conductive polymers.

    Organic Synthesis: It can be used as a building block for more complex molecules in synthetic organic chemistry.

Mechanism of Action

The mechanism by which N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-[2-(1-naphthylmethylene)hydrazino]-6-phenoxy-1,3,5-triazin-2-amine
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly versatile for various applications compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

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